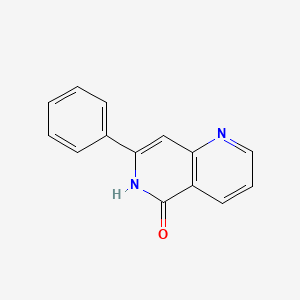
7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system that includes a naphthyridine core with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The reaction conditions often require elevated temperatures and the presence of a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are employed under conditions that may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro-naphthyridines. Substitution reactions can result in a variety of functionalized naphthyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication or repair processes, thereby inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different functional groups.
1,6-Naphthyridine: Shares the naphthyridine core but differs in the position of nitrogen atoms within the ring system.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring, offering different chemical properties.
Uniqueness
7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one is unique due to its specific substitution pattern and the presence of a phenyl group. This structural uniqueness imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to other naphthyridines, it may offer enhanced selectivity and potency in certain applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C14H10N2O |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
7-phenyl-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C14H10N2O/c17-14-11-7-4-8-15-13(11)9-12(16-14)10-5-2-1-3-6-10/h1-9H,(H,16,17) |
InChI Key |
QMFVMTQQOFNDGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC=N3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















